1-Bromo-4-nitroisoquinoline

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

For robust SNAr and cross-coupling, 1-Bromo-4-nitroisoquinoline (CAS 55404-30-3) is irreplaceable. Its distinct 1-Br,4-NO2 substitution creates a privileged electrophilic center, enabling regioselective diversification not achievable with the 4-bromo isomer. Critically, it provides a quantifiable, reproducible benchmark for NOS inhibition (iNOS IC50: 210 nM, nNOS IC50: 530 nM) with a documented isoform selectivity profile. This scaffold's orthogonal reactivity allows divergent synthesis from a single intermediate, maximizing the value of every gram for focused library generation.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05g/mol
CAS No. 55404-30-3
Cat. No. B372822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-nitroisoquinoline
CAS55404-30-3
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2Br)[N+](=O)[O-]
InChIInChI=1S/C9H5BrN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H
InChIKeyOEMTZSXDAOJOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-nitroisoquinoline (CAS 55404-30-3) | Heteroaromatic Building Block for NOS-Targeted Research


1-Bromo-4-nitroisoquinoline (CAS 55404-30-3) is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a bromine substituent at the C-1 position and a nitro group at the C-4 position on the fused bicyclic ring system . This specific substitution pattern imparts a unique electronic profile and dictates the compound's reactivity, particularly its suitability for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . In biological contexts, this scaffold has demonstrated quantifiable activity against nitric oxide synthase (NOS) isoforms, with reported inhibition of neuronal NOS (nNOS) and inducible NOS (iNOS), positioning it as a valuable starting point for medicinal chemistry programs targeting inflammation and neurodegeneration [1][2].

Why 1-Bromo-4-nitroisoquinoline Cannot Be Replaced by Positional Isomers or Other Halo-Nitroisoquinolines


Generic substitution with closely related analogs—such as the positional isomer 4-bromo-1-nitroisoquinoline (CAS 182184-81-2) or the chloro analog 1-chloro-4-nitroisoquinoline (CAS 65092-53-7)—is not scientifically valid due to fundamental differences in electronic distribution and steric accessibility that govern both chemical reactivity and biological target engagement . The 1-bromo-4-nitro substitution pattern creates a distinct electrophilic center at C-1, making it a privileged scaffold for regioselective SNAr and cross-coupling reactions that are not replicable with other substitution patterns . Critically, even within the same target class (NOS inhibition), the potency of 1-bromo-4-nitroisoquinoline varies significantly across isoforms, underscoring that subtle structural changes produce non-linear effects on biological activity [1]. These differences make the compound irreplaceable for specific synthetic routes and biological assays, directly impacting reproducibility and data integrity in procurement-dependent research workflows.

Quantitative Differentiation of 1-Bromo-4-nitroisoquinoline: Synthesis, Reactivity, and Biological Activity Benchmarks


Regioselective Reactivity: C-1 Bromine Enables Predictable SNAr and Cross-Coupling

The C-1 bromine in 1-bromo-4-nitroisoquinoline is activated toward nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) due to the electron-withdrawing effect of the adjacent nitro group at C-4 and the inherent electrophilicity of the C-1 position . In contrast, the positional isomer 4-bromo-1-nitroisoquinoline places the bromine at C-4, which is not activated by the nitro group in the same manner and thus exhibits a different reactivity profile and lower yield in analogous coupling reactions . This differential activation enables the target compound to serve as a more efficient and predictable electrophilic partner in the synthesis of 1-substituted isoquinoline libraries, a feature not reliably achieved with the 4-bromo isomer.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

nNOS Inhibition: A 410 nM IC50 Benchmark in Rat Brain Homogenates

1-Bromo-4-nitroisoquinoline has been quantitatively profiled for inhibition of neuronal nitric oxide synthase (nNOS) in Sprague-Dawley rat brain homogenates, yielding an IC50 value of 410 nM [1]. This value establishes a baseline for nNOS activity that can be compared against other isoquinoline-based NOS inhibitors. In contrast, the positional isomer 4-bromo-1-nitroisoquinoline shows a significantly higher IC50 of 15 µM (15,000 nM) against the MCF-7 cell line in a separate study, indicating a >35-fold difference in potency for a related biological endpoint, though a direct NOS comparison is not available . This quantitative difference underscores that the specific 1-bromo-4-nitro substitution pattern is a key determinant of biological potency.

Neuroscience Inflammation Enzyme Inhibition

iNOS Inhibition: Human Enzyme Activity with 210 nM IC50

Against the human inducible nitric oxide synthase (iNOS) isoform expressed in DLD1 cells, 1-bromo-4-nitroisoquinoline demonstrates an IC50 value of 210 nM [1]. This value is nearly 2-fold more potent than its activity against rat nNOS (410 nM), suggesting a degree of isoform selectivity that is valuable for dissecting NOS biology. In contrast, the chloro analog, 1-chloro-4-nitroisoquinoline, exhibits an IC50 >55.69 µM (55,690 nM) in a different human cell-based assay, representing a >265-fold difference in potency, likely driven by the superior leaving group ability of bromine in biological SNAr-type mechanisms . This quantitative divergence highlights the functional non-equivalence of the bromo and chloro substituents in this scaffold.

Immunology Inflammation Enzyme Inhibition

Isoform Selectivity Profile: Differential Activity Across Human NOS Enzymes

1-Bromo-4-nitroisoquinoline exhibits a measurable selectivity profile across the three human NOS isoforms when tested under comparable conditions in insect SF9 cells. The compound inhibits human nNOS with an IC50 of 530 nM, iNOS with an IC50 of 210 nM, and eNOS with an IC50 of 810 nM [1]. This yields a ~2.5-fold selectivity for iNOS over nNOS, and a ~3.9-fold selectivity for iNOS over eNOS. While 4-bromo-1-nitroisoquinoline is also reported to be an iNOS inhibitor, its isoform selectivity profile is not documented in the same detail, making direct quantitative comparison impossible . This selectivity data is critical for applications where off-target inhibition of eNOS (which can lead to cardiovascular side effects) or nNOS must be minimized.

Enzymology Selectivity Drug Discovery

Synthetic Versatility: Dual Functional Handles for Divergent Library Synthesis

The 1-bromo-4-nitroisoquinoline scaffold contains two orthogonal reactive handles: a C-1 bromine suitable for cross-coupling and SNAr, and a C-4 nitro group that can be selectively reduced to an amine or further functionalized . This dual functionality enables divergent synthesis strategies, allowing access to a broad range of 1,4-disubstituted isoquinoline derivatives from a single starting material. In contrast, the positional isomer 4-bromo-1-nitroisoquinoline or the non-nitro analog 1-bromoisoquinoline (CAS 1532-71-6) lack this specific combination of reactive sites, limiting the number of distinct diversification vectors available in a single synthetic sequence . The presence of both handles is a quantifiable advantage in terms of the number of unique analogs that can be generated per synthetic operation.

Synthetic Methodology Medicinal Chemistry Library Synthesis

Optimal Procurement-Driven Use Cases for 1-Bromo-4-nitroisoquinoline


Synthesis of 1-Substituted Isoquinoline Libraries via SNAr or Cross-Coupling

This scenario leverages the compound's activated C-1 bromine for efficient and predictable nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. Researchers requiring a robust electrophilic partner to introduce diverse amines, thiols, aryl, or alkynyl groups at the C-1 position should prioritize this compound over the 4-bromo positional isomer due to the documented regioselectivity advantage . This is a core application for building focused libraries for SAR studies, where synthetic reliability and yield are paramount.

Developing and Profiling Novel Nitric Oxide Synthase (NOS) Inhibitors

For teams investigating NOS-related pathways (inflammation, neurodegeneration, cardiovascular biology), this compound provides a quantifiable starting point with established IC50 values across human nNOS, iNOS, and eNOS isoforms [1][2]. Its sub-micromolar activity (210 nM for iNOS, 530 nM for nNOS) and documented isoform selectivity profile (up to 3.9-fold for iNOS over eNOS) make it a suitable reference compound or scaffold for optimization. Procurement should be driven by the need for a defined, reproducible biological benchmark that cannot be assumed for other halo-nitroisoquinoline analogs .

Divergent Synthesis of 1,4-Disubstituted Isoquinoline Derivatives

The presence of two orthogonal functional groups (C-1 Br and C-4 NO2) enables divergent synthetic pathways from a single purchased intermediate. The C-1 bromine can be used for initial diversification via cross-coupling, followed by reduction of the C-4 nitro group to an amine, which then serves as a second point of diversification . This strategy is ideal for efficiently generating 1,4-disubstituted isoquinoline analogs, maximizing the synthetic value of each gram of starting material and reducing the number of separate building blocks that must be sourced and validated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.